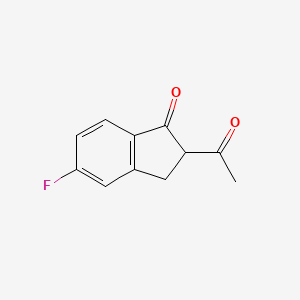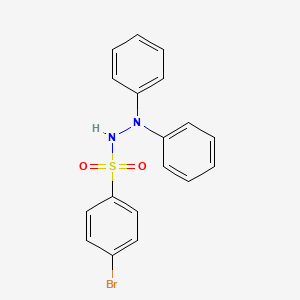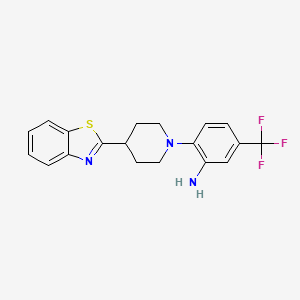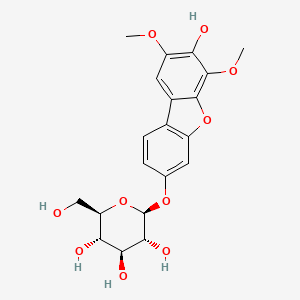
Methyl 2-(aminomethyl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(aminomethyl)-3-methylbutanoate is an organic compound with a complex structure that includes an ester functional group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-2-methylpropanamide with a suitable base, followed by hydrolysis . Another method includes the hydrogenation of 2-aminoisobutyric acid or its esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(aminomethyl)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ester group into alcohols under suitable conditions.
Substitution: The amine group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for catalysis , and various bases for hydrolysis . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(aminomethyl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-(aminomethyl)-3-methylbutanoate exerts its effects involves interactions with molecular targets and pathways. The ester and amine groups can participate in various biochemical reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: This compound has a similar amine group and is used in various industrial applications.
2-Amino-2-methylpropan-1-ol: Another similar compound with applications in buffer solutions and cosmetics.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
methyl 2-(aminomethyl)-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(4-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |
InChI-Schlüssel |
JBVMBWUPOYGGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


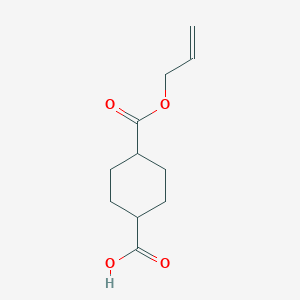

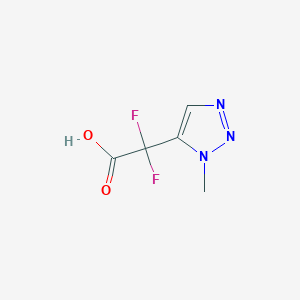


![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)
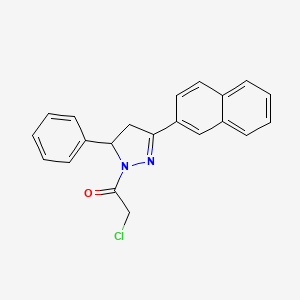
![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)
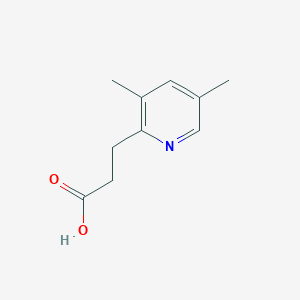
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)
